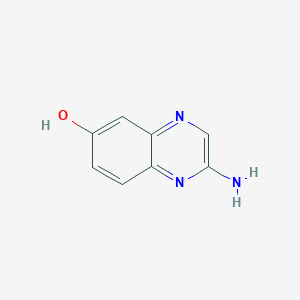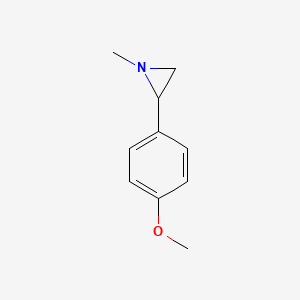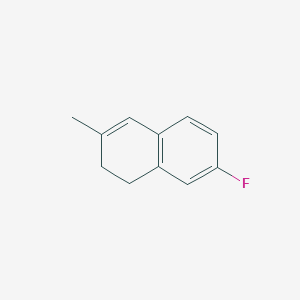
7-Fluoro-3-methyl-1,2-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-3-methyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C11H11F It is a derivative of naphthalene, characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 3rd position on the dihydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-3-methyl-1,2-dihydronaphthalene typically involves the dearomatization of naphthalene derivatives. One common method is the nucleophilic addition of organometallic reagents to naphthalene derivatives, followed by cyclization. For instance, 2,2-difluorovinyl ketones bearing an aryl group can be cyclized to form 4-fluorinated 3-acyl-1,2-dihydronaphthalenes using trimethylsilylating agents .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-3-methyl-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of fully saturated derivatives.
Substitution: Introduction of different functional groups at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenation using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
7-Fluoro-3-methyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-methyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The fluorine atom and methyl group on the dihydronaphthalene ring can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzymatic activity, receptor binding, or other biochemical processes.
Comparison with Similar Compounds
3-Methyl-1,2-dihydronaphthalene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
7-Fluoro-1,2-dihydronaphthalene:
7-Fluoro-3-methyl-naphthalene: Fully aromatic, differing in reactivity and stability compared to the dihydro derivative.
Uniqueness: 7-Fluoro-3-methyl-1,2-dihydronaphthalene is unique due to the combined presence of both a fluorine atom and a methyl group on the dihydronaphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C11H11F |
|---|---|
Molecular Weight |
162.20 g/mol |
IUPAC Name |
7-fluoro-3-methyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11F/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h4-7H,2-3H2,1H3 |
InChI Key |
UPGBTVBTLYNDNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC1)C=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methylimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15072093.png)
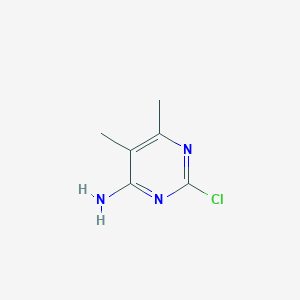
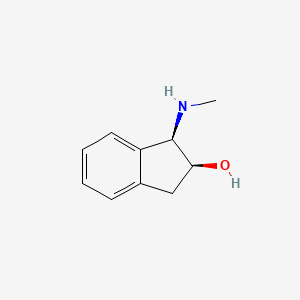
![1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)
![2A,3,6,7b-tetrahydro-1H-indeno[1,2-b]azet-7(2H)-one](/img/structure/B15072122.png)
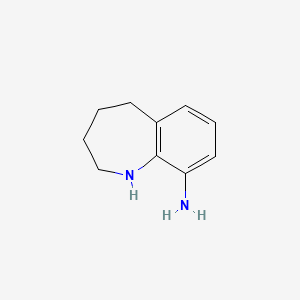
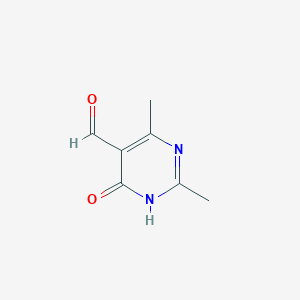
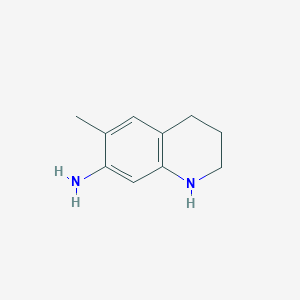

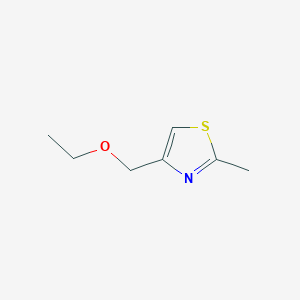
![7,8-Dihydrocyclopenta[ij]isoquinoline](/img/structure/B15072147.png)

